Methotrimeprazine sulfoxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

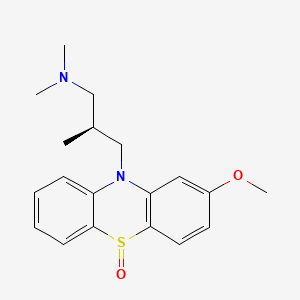

Methotrimeprazine sulfoxide is a metabolite of methotrimeprazine, a phenothiazine derivative used primarily as an antipsychotic and antiemetic agent. This compound is formed through the oxidation of methotrimeprazine and has been studied for its structural and pharmacological properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methotrimeprazine sulfoxide is typically synthesized through the oxidation of methotrimeprazine. This can be achieved using various oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation and degradation of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

Methotrimeprazine sulfoxide primarily undergoes oxidation and reduction reactions. It can also participate in substitution reactions, particularly nucleophilic substitutions due to the presence of the sulfoxide group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines and thiols under basic conditions.

Major Products

The major products formed from these reactions include methotrimeprazine (through reduction) and various substituted derivatives depending on the nucleophile used in substitution reactions .

Aplicaciones Científicas De Investigación

Neuroprotective Effects

Recent studies have highlighted the potential of methotrimeprazine sulfoxide in providing neuroprotection against viral infections, particularly the Japanese encephalitis virus (JEV). Research indicates that methotrimeprazine significantly improves survival rates in JEV-infected mice by reducing neuroinvasion and inhibiting neuroinflammation. The compound induces autophagy, which appears to play a critical role in its neuroprotective effects.

- Mechanism of Action : Methotrimeprazine disrupts endoplasmic reticulum calcium homeostasis and induces an adaptive stress response that promotes autophagy. This mechanism is crucial for limiting viral replication and protecting neuronal cells from death during JEV infection .

Antiviral Properties

The antiviral capabilities of this compound have been explored in various studies. It has shown effectiveness in inhibiting viral replication through autophagy-dependent mechanisms. This property positions it as a candidate for further research into antiviral therapies.

- Case Study : In a controlled study, methotrimeprazine was tested alongside other FDA-approved drugs for their ability to induce autophagy and mitigate JEV infection. The results demonstrated significant reductions in viral titers and inflammatory responses in treated subjects .

Palliative Care Applications

Methotrimeprazine is widely utilized in palliative care settings, primarily for its antiemetic properties. It is effective in managing nausea and vomiting associated with cancer treatments and is often preferred due to its long duration of action and minimal side effects at lower doses.

- Clinical Trials : A randomized controlled trial compared the efficacy of methotrimeprazine against haloperidol for managing nausea in palliative care patients. The findings suggested that methotrimeprazine provided superior antiemetic effects compared to haloperidol, enhancing patient comfort during end-of-life care .

Data Table: Summary of Research Findings

Mecanismo De Acción

Methotrimeprazine sulfoxide exerts its effects primarily through its interaction with dopamine receptors in the brain. it has been found to lack significant neuroleptic potency compared to its parent compound, methotrimeprazine .

Comparación Con Compuestos Similares

Similar Compounds

Chlorpromazine sulfoxide: Another phenothiazine derivative with similar structural modifications.

Promethazine sulfoxide: A related compound with antihistaminic properties.

Uniqueness

Methotrimeprazine sulfoxide is unique in its structural conformation and the specific pharmacological properties it exhibits. Unlike other sulfoxide derivatives, it has been shown to lack significant neuroleptic potency, making it a valuable compound for studying the structure-activity relationship in phenothiazine derivatives .

Actividad Biológica

Methotrimeprazine sulfoxide, also known as Levomepromazine sulfoxide, is a metabolite of the antipsychotic drug methotrimeprazine. This compound exhibits various biological activities, primarily through its interactions with neurotransmitter receptors and its effects on cellular processes. This article delves into the biological activity of this compound, detailing its mechanisms of action, pharmacokinetics, and therapeutic implications.

This compound primarily functions as an antagonist at dopamine receptors (D2) and serotonin receptors (5HT2), similar to its parent compound methotrimeprazine. The antagonism of these receptors contributes to its antipsychotic effects.

- Dopamine Receptors : this compound's binding to dopamine receptors is crucial for its neuroleptic properties. However, studies suggest that the sulfoxidation process diminishes its binding affinity compared to methotrimeprazine, resulting in reduced pharmacological activity .

- Serotonin Receptors : The interaction with 5HT2 receptors may also play a role in mood stabilization and reducing psychotic symptoms .

- Alpha-2 Adrenergic Receptors : this compound shows antagonistic activity at alpha-2 adrenergic receptors, which can modulate neurotransmitter release and contribute to its overall pharmacological profile.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Metabolism : It is extensively metabolized in the liver through pathways including S-oxidation and N-demethylation. This results in higher plasma concentrations than the parent drug following oral administration .

- Bioavailability : The compound exhibits incomplete oral bioavailability due to significant first-pass metabolism, estimated at 50-60% .

- Half-life : this compound has a half-life of approximately 20 hours, allowing for sustained effects in therapeutic settings .

Neuroprotective and Antiviral Activity

Recent studies indicate that this compound possesses neuroprotective properties and exhibits antiviral activity against the Japanese encephalitis virus (JEV). It activates adaptive endoplasmic reticulum (ER) stress responses and autophagy pathways, contributing to cellular resilience against viral infections .

Cellular Interactions

The compound interacts with various cellular pathways:

- Calcium Dysregulation : It dysregulates ER Ca²⁺ levels, which can influence cellular signaling and stress responses .

- Antioxidant Properties : this compound may exhibit antioxidant effects, although these mechanisms require further elucidation .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Structural Analysis : A study examined the structural changes induced by sulfoxidation in phenothiazines, revealing that the sulfoxide form has distinct electrostatic properties that reduce its interaction with dopamine receptors. This suggests a significant loss of biological activity due to structural modifications .

- Pharmacokinetic Studies : Research on the pharmacokinetics of methotrimeprazine demonstrated that following administration, this compound can reach higher plasma levels than its parent drug, indicating a potential role in therapeutic outcomes and side effects associated with treatment .

- Antiviral Studies : In vitro studies showed that this compound effectively inhibits JEV replication in primary cell cultures, highlighting its potential as a therapeutic agent against viral infections .

Propiedades

IUPAC Name |

(2S)-3-(2-methoxy-5-oxophenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2S/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)24(22)19-10-9-15(23-4)11-17(19)21/h5-11,14H,12-13H2,1-4H3/t14-,24?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUJAZGOWDHBZEI-LNYMIDHXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)OC)CN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)OC)CN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of Methotrimeprazine Sulfoxide in the context of Methotrimeprazine administration?

A1: this compound is a major metabolite of the antipsychotic drug Methotrimeprazine (levomepromazine). Studies have shown that after oral administration of Methotrimeprazine, this compound can reach higher plasma concentrations than the parent drug []. This suggests a potential role for this compound in the overall therapeutic effect and potential side effects of Methotrimeprazine treatment.

Q2: How does the pharmacological activity of this compound compare to Methotrimeprazine?

A2: While this compound is a major metabolite of Methotrimeprazine, it exhibits significantly lower pharmacological activity [, ]. This difference in potency is attributed to the introduction of the sulfoxide group, rather than conformational changes in the molecule [].

Q3: Has this compound been detected in cases of Methotrimeprazine overdose?

A3: Yes, this compound has been detected in postmortem analyses of individuals who fatally overdosed on Methotrimeprazine []. In one case, the concentration of this compound in the blood was measured at 1.8 mg/L, alongside 4.1 mg/L of Methotrimeprazine and 2.0 mg/L of desmethylmethotrimeprazine []. This highlights the importance of considering this compound levels in toxicological assessments.

Q4: What are the main routes of elimination for Methotrimeprazine and its metabolites?

A4: While specific details on this compound elimination are limited in the provided research, studies indicate that less than 1% of Methotrimeprazine is excreted unchanged in the urine of both rats and humans []. This suggests extensive metabolism of the drug, with metabolites like this compound likely undergoing further breakdown and excretion through various pathways. Further research is needed to fully elucidate the elimination pathways of this compound in humans.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.